5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide is a complex organic compound that belongs to the class of pyranones. This compound is characterized by its unique structure, which includes a benzyloxy group, a dimethoxyphenethyl group, and a pyranone ring. It is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.
Mechanism of Action
Target of Action
The primary target of this compound is 14α-demethylase (CYP51) . This enzyme is involved in the biosynthesis of sterols, which are essential components of fungal cell membranes .
Mode of Action
The compound interacts with its target, 14α-demethylase, by binding to the enzyme’s active site . This interaction inhibits the enzyme’s activity, disrupting sterol biosynthesis and leading to alterations in the fungal cell membrane
Biochemical Pathways
The inhibition of 14α-demethylase affects the sterol biosynthesis pathway . This disruption can lead to a decrease in ergosterol, a major component of fungal cell membranes, and an accumulation of 14α-methyl sterols . These changes can impair the function and integrity of the cell membrane, affecting the viability of the fungal cells .
Pharmacokinetics
The compound’smolecular weight and structure suggest that it may have good oral bioavailability
Result of Action
The action of this compound results in the disruption of fungal cell membrane function and structure . This can lead to cell death, providing a potential mechanism for the compound’s antifungal activity . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide typically involves multiple steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through a condensation reaction involving a suitable diketone and an aldehyde under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl alcohol reacts with a halogenated precursor.
Attachment of the Dimethoxyphenethyl Group: This step involves the coupling of the dimethoxyphenethylamine with the pyranone intermediate, often facilitated by a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the pyranone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the phenethyl moiety can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydroxylated pyranone derivatives.
Substitution: Various substituted phenethyl derivatives.
Scientific Research Applications
5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)-N-(3,4-dimethoxyphenethyl)-4-oxo-4H-pyran-2-carboxamide: is similar to other pyranone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and potential biological activities. The presence of both benzyloxy and dimethoxyphenethyl groups in the same molecule is relatively rare and may result in unique interactions with biological targets.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-5-phenylmethoxypyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO6/c1-27-19-9-8-16(12-20(19)28-2)10-11-24-23(26)21-13-18(25)22(15-30-21)29-14-17-6-4-3-5-7-17/h3-9,12-13,15H,10-11,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEPIORUZPHWBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC(=O)C(=CO2)OCC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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